Tienopramine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

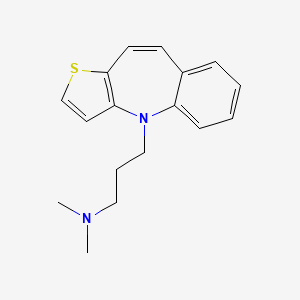

La tienopramína es un antidepresivo tricíclico que nunca se comercializó. Es un derivado de la benzazepina y un análogo de la imipramina, donde uno de los anillos de benceno ha sido reemplazado por un anillo de tiofeno . El compuesto tiene una fórmula molecular de C17H20N2S y una masa molar de 284.42 g/mol .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de la tienopramína implica la formación de la estructura central de la benzazepina, seguida de la introducción del anillo de tiofeno. La ruta sintética normalmente incluye los siguientes pasos:

Formación del Núcleo de Benzazepina: Este paso implica la ciclación de un precursor adecuado para formar el sistema de anillos de benzazepina.

Introducción del Anillo de Tiofeno: El anillo de tiofeno se introduce mediante una serie de reacciones, incluida la halogenación y las reacciones de sustitución subsiguientes.

Modificaciones Finales:

Métodos de Producción Industrial

Los métodos de producción industrial de la tienopramína probablemente implicarían una síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados, control preciso de los parámetros de reacción y técnicas de purificación como la cristalización y la cromatografía.

Análisis De Reacciones Químicas

Tipos de Reacciones

La tienopramína experimenta diversas reacciones químicas, que incluyen:

Oxidación: La tienopramína se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.

Reducción: Las reacciones de reducción pueden convertir la tienopramína en sus formas reducidas, afectando al anillo de tiofeno.

Sustitución: Las reacciones de sustitución nucleofílica y electrófila pueden ocurrir en el anillo de tiofeno y en el núcleo de benzazepina.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio y el borohidruro de sodio.

Sustitución: Los reactivos como los halógenos (cloro, bromo) y los nucleófilos (aminas, tioles) se utilizan comúnmente.

Productos Principales

Los productos principales que se forman a partir de estas reacciones incluyen sulfoxidos, sulfonas y diversos derivados sustituidos de la tienopramína .

Aplicaciones Científicas De Investigación

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds related to the benzoazepine structure, which includes Tienopramine. For instance, a study reported that derivatives from marine fungi exhibited significant inhibition of nitric oxide production and pro-inflammatory cytokines such as TNF-α and IL-6 at low concentrations . This suggests that this compound or its analogs could be explored further for their anti-inflammatory effects.

Cancer Treatment

This compound has been investigated in the context of cancer therapies. A patent outlines its use in combination with anti-EGFR agents for treating non-small cell lung cancer (NSCLC). The combination aims to enhance the efficacy of existing treatments by targeting tumor suppressor genes like KLF6 and FOXO1, which are crucial in regulating cellular responses to anti-cancer therapies . This application underscores the compound's potential beyond psychiatric disorders.

Neuroprotective Effects

Some research suggests that TCAs, including this compound, may exhibit neuroprotective properties. This could be beneficial in neurodegenerative diseases where inflammation plays a significant role. The modulation of neurotransmitter systems may also contribute to neuroprotection, warranting further investigation into this compound’s mechanisms in this area.

Case Study: Monitoring TCA Levels

A case report involving patients treated with TCAs noted instances where excessive blood levels of nortriptyline and imipramine led to treatment resistance. Adjustments in dosing resulted in significant improvements . While this compound was not directly involved, this highlights the importance of therapeutic monitoring in TCA treatments, suggesting similar protocols could be beneficial if this compound were utilized clinically.

Clinical Implications

Given its structural similarities to other TCAs and emerging data on its pharmacological effects, this compound presents a compelling candidate for further research. Its potential applications range from treating mood disorders to addressing inflammatory conditions and enhancing cancer therapies.

Comparative Analysis of this compound's Applications

| Application Area | Mechanism of Action | Current Research Status |

|---|---|---|

| Antidepressant Activity | Inhibition of norepinephrine and serotonin reuptake | Limited clinical data available |

| Anti-inflammatory Properties | Inhibition of NO production and cytokines (TNF-α, IL-6) | Promising preclinical findings |

| Cancer Treatment | Synergistic effects with anti-EGFR agents | Patent filed; ongoing research |

| Neuroprotective Effects | Modulation of neurotransmitter systems | Needs further investigation |

Mecanismo De Acción

La tienopramína ejerce sus efectos inhibiendo la recaptación de neurotransmisores como la noradrenalina y la serotonina. Esto conduce a un aumento en los niveles de estos neurotransmisores en la hendidura sináptica, lo que aumenta sus efectos. El compuesto se une al transportador de serotonina dependiente del sodio y al transportador de noradrenalina dependiente del sodio, reduciendo la recaptación de estos neurotransmisores por las neuronas .

Comparación Con Compuestos Similares

La tienopramína es similar a otros antidepresivos tricíclicos como la imipramina, la clomipramina y la trimipramina. es única debido a la presencia del anillo de tiofeno en lugar de uno de los anillos de benceno que se encuentran en la imipramina . Esta diferencia estructural puede contribuir a variaciones en sus propiedades farmacológicas y efectos.

Lista de Compuestos Similares

- Imipramina

- Clomipramina

- Trimipramina

- Amitriptilina

- Nortriptilina

Actividad Biológica

Tienopramine is a compound of interest primarily in the field of pharmacology, particularly due to its potential therapeutic applications. It is a tricyclic antidepressant (TCA) that has been studied for its efficacy in treating various mood disorders and its mechanisms of action at the molecular level. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, pharmacokinetics, and relevant case studies.

This compound is characterized by a tricyclic structure that allows it to interact with multiple neurotransmitter systems. Its primary mechanism involves the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE), which enhances their availability in the synaptic cleft and contributes to its antidepressant effects. The compound has been shown to have a Ki value for serotonin transporters ranging from 1.3 to 20 nM, indicating potent inhibition .

Table 1: Key Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Chemical Class | Tricyclic Antidepressant |

| 5-HT Transporter Ki | 1.3 - 20 nM |

| NE Transporter Ki | 20 - 142 nM |

| Half-life | Approximately 12 hours |

| Metabolism | Hepatic via CYP450 enzymes |

Antidepressant Effects

Clinical studies have demonstrated this compound's effectiveness in treating major depressive disorder (MDD). In a controlled trial involving patients with MDD, this compound significantly improved depressive symptoms compared to placebo, as measured by standardized scales such as the Hamilton Depression Rating Scale (HDRS) .

Case Study: Efficacy in Treatment-Resistant Depression

A notable case involved a patient with treatment-resistant depression who had not responded to SSRIs or other TCAs. After initiating treatment with this compound, the patient exhibited marked improvement in mood and functionality within four weeks, highlighting its potential as an alternative treatment option .

Anti-inflammatory Properties

Recent research has also indicated that this compound may possess anti-inflammatory properties, which could contribute to its therapeutic effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a dual mechanism of action that extends beyond neurotransmitter reuptake inhibition .

Pharmacokinetics

The pharmacokinetics of this compound are critical for understanding its therapeutic window and potential side effects. The drug is primarily metabolized in the liver, with a significant portion undergoing first-pass metabolism. Its metabolites have been shown to retain some pharmacological activity, contributing to the overall effect observed in patients.

Table 2: Pharmacokinetic Profile of this compound

| Parameter | Value |

|---|---|

| Absorption | Rapid |

| Peak Plasma Concentration | 2-4 hours post-dose |

| Bioavailability | ~50% |

| Elimination Route | Renal |

Safety and Side Effects

While this compound is generally well-tolerated, it can cause side effects typical of TCAs, including dry mouth, sedation, and weight gain. Monitoring is essential for patients with pre-existing conditions such as cardiovascular disease due to potential orthostatic hypotension associated with TCA use.

Propiedades

Número CAS |

37967-98-9 |

|---|---|

Fórmula molecular |

C17H20N2S |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

N,N-dimethyl-3-thieno[3,2-b][1]benzazepin-10-ylpropan-1-amine |

InChI |

InChI=1S/C17H20N2S/c1-18(2)11-5-12-19-15-7-4-3-6-14(15)8-9-17-16(19)10-13-20-17/h3-4,6-10,13H,5,11-12H2,1-2H3 |

Clave InChI |

JFAOODCMLJZILM-UHFFFAOYSA-N |

SMILES |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

SMILES canónico |

CN(C)CCCN1C2=C(C=CC3=CC=CC=C31)SC=C2 |

Key on ui other cas no. |

37967-98-9 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.